9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Description
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione is a purine nucleoside analog characterized by a fully oxidized purine core (2,6,8-trione) and a tetrahydrofuran-based sugar moiety. This compound’s structural uniqueness lies in its combination of a non-canonical purine scaffold and a modified sugar, making it a candidate for studying nucleoside biochemistry or therapeutic applications.
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFDFDQNRIGZOW-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175307 | |
| Record name | 9-N-Ribofuranosyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-30-4 | |
| Record name | 9-N-Ribofuranosyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-N-Ribofuranosyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione , often referred to as a purine analog, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine core modified with a tetrahydrofuran moiety. Its molecular formula is and it has a molecular weight of 299.24 g/mol. The compound's structure includes hydroxyl groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5O5 |
| Molecular Weight | 299.24 g/mol |
| CAS Number | 3868-31-3 |
| Storage Conditions | Keep in dark place |
| Biological Classification | Purine analog |
Antiviral Activity
Research indicates that purine analogs can exhibit antiviral properties. A study demonstrated that similar compounds inhibit viral replication through interference with nucleic acid synthesis. The specific mechanism involves the incorporation of the analog into viral RNA or DNA, disrupting normal replication processes .
Anti-cancer Properties
The compound has been investigated for its potential anti-cancer effects. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this purine analog resulted in significant reductions in cell viability in MDA-MB-231 breast cancer cells when compared to untreated controls .
Enzyme Inhibition
The compound demonstrates selective inhibition of certain methyltransferases involved in cellular signaling pathways. For example, it was found to inhibit the activity of CamA (a bacterial adenine methyltransferase), suggesting potential applications in treating infections caused by resistant bacterial strains .
The biological activity of this purine analog can be attributed to several mechanisms:
- Nucleotide Incorporation : The compound mimics natural nucleotides and can be incorporated into RNA/DNA strands.
- Enzyme Inhibition : It selectively inhibits methyltransferases and other enzymes critical for nucleic acid metabolism.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, the compound was tested against several RNA viruses. Results indicated a dose-dependent inhibition of viral replication with an IC50 value suggesting significant potency compared to standard antiviral agents .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines (e.g., HepG2 and MDA-MB-231). The compound showed a substantial decrease in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .
Study 3: Methyltransferase Inhibition
Research published in Nature Communications highlighted the compound's ability to inhibit CamA effectively at concentrations as low as 50 µM while maintaining selectivity over mammalian enzymes .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that purine derivatives play a crucial role in the development of antiviral agents. This specific compound has shown promise as a potential antiviral agent due to its structural similarity to nucleosides that are integral in viral replication processes. Studies have demonstrated that modifications in the purine structure can enhance activity against viruses such as HIV and Hepatitis C .
Antitumor Properties
The compound's ability to inhibit certain kinases involved in cell proliferation suggests its potential as an antitumor agent. In vitro studies have indicated that similar purine analogs can induce apoptosis in cancer cells by interfering with signaling pathways critical for tumor growth .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including adenosine deaminase and xanthine oxidase. These enzymes are involved in purine metabolism and are targets for drug development aimed at treating conditions like gout and certain types of cancer. The inhibition of these enzymes can lead to increased levels of purines in the body, which may have therapeutic benefits .
Nucleotide Synthesis
As a purine derivative, this compound can be utilized in the synthesis of nucleotides. It serves as a building block for the development of nucleoside analogs that can be used in research and therapeutic applications related to genetic material manipulation and gene therapy .
Pharmacological Insights
Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of similar compounds have shown that modifications in the tetrahydrofuran moiety can significantly affect the bioavailability of the drug. Research is ongoing to optimize the delivery mechanisms to enhance absorption and efficacy while minimizing side effects .
Potential Side Effects
While promising, the use of this compound also raises concerns regarding side effects associated with purine analogs. Common side effects may include gastrointestinal disturbances and potential toxicity at high doses. Ongoing studies aim to elucidate the safety profile and therapeutic window of this compound .
Data Summary
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Effective against HIV and Hepatitis C |
| Antitumor properties | Induces apoptosis in cancer cells | |
| Biochemical Applications | Enzyme inhibition | Inhibits adenosine deaminase and xanthine oxidase |
| Nucleotide synthesis | Serves as a building block for nucleoside analogs | |
| Pharmacological Insights | Bioavailability studies | Modifications can enhance absorption |
| Safety profile assessments | Ongoing studies on side effects |
Case Study 1: Antiviral Efficacy
A study published in Molecules highlighted the antiviral efficacy of purine derivatives against HIV. The research indicated that structural modifications significantly enhance binding affinity to viral enzymes, suggesting a pathway for developing new antiviral therapies .
Case Study 2: Antitumor Activity
Research conducted by MDPI examined the antitumor properties of various purine analogs. The findings revealed that compounds similar to 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione could effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound is distinguished from related purine derivatives by its substituents and sugar modifications. Key comparisons include:
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Observations :
- Oxidation State: The target’s trione system is rare among nucleosides, which typically feature amino or hydroxyl groups (e.g., adenosine, guanosine). This may increase electrophilicity or alter binding to enzymes.
- Functional Groups: Amino or methyl substituents (e.g., in and ) modulate solubility and intermolecular interactions, while fluorinated sugars () improve bioavailability.
Preparation Methods
Synthesis of Protected Ribofuranose
The ribose sugar is first protected to prevent undesired side reactions. A common strategy involves peracetylation of β-D-ribofuranose using acetic anhydride and pyridine, yielding 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This intermediate enhances solubility in organic solvents and stabilizes the sugar during subsequent reactions.
Preparation of Purine Trione
The purine trione moiety is synthesized via oxidative modification of xanthine derivatives. For example, 2,6,8-trichloropurine is treated with aqueous sodium hydroxide under controlled conditions to replace chlorides with hydroxyl groups, followed by oxidation with potassium permanganate to yield the trione structure. Alternatively, electrochemical oxidation of guanosine derivatives in basic media has been reported to introduce ketone groups at positions 2, 6, and 8.
Glycosylation Reaction
The coupling of the protected ribofuranose with the purine trione is achieved using Lewis acid catalysts. Tin tetrachloride (SnCl4) in dichloromethane facilitates the formation of the β-glycosidic bond with high stereoselectivity. After reaction completion, the acetyl protecting groups are removed via methanolic ammonia or sodium methoxide, yielding the final product.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst | SnCl4 (1.2 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | Reflux, 6 hours |
| Deprotection Agent | NH3/MeOH, 72 hours |
| Yield | 48–65% |
Enzymatic Transglycosylation from Salvage Pathways
Enzymatic methods leverage nucleotide salvage pathway enzymes to attach preformed purine bases to ribose-5-phosphate derivatives. While less common for highly oxidized purines, this approach offers regioselectivity and mild reaction conditions.
Substrate Engineering
The purine trione is synthesized independently and converted to its corresponding base via enzymatic dephosphorylation. Purine nucleoside phosphorylase (PNP) then catalyzes the reversible transfer of the ribosyl group from a donor nucleoside (e.g., uridine) to the trione base.
Optimization Challenges
Enzymatic activity toward non-canonical bases like the trione is often low. Directed evolution of PNP or adenosine deaminase (ADA) has been explored to enhance substrate specificity. Reaction conditions (pH 7.4, 37°C, 10 mM Mg²⁺) mimic physiological environments to maintain enzyme stability.
Post-Synthetic Oxidation of Xanthosine Derivatives
A stepwise oxidation strategy modifies commercially available nucleosides to introduce trione functionalities. Xanthosine serves as a starting material due to its existing 2,6-dione structure.
Selective Oxidation at C8
Treatment of xanthosine with hypervalent iodine reagents (e.g., Dess-Martin periodinane) in dimethylformamide selectively oxidizes the C8 position to a ketone. The reaction is quenched with aqueous sodium thiosulfate to prevent over-oxidation.
Purification and Characterization
Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Characterization by ¹H NMR confirms the absence of undesired epoxidation or ring-opening byproducts.
Oxidation Efficiency
Solid-Phase Synthesis for Scalable Production
Solid-phase synthesis enables iterative construction of the nucleoside on a polymer support, minimizing purification steps.
Immobilization of Ribose
Wang resin functionalized with hydroxyl groups is loaded with 2',3'-O-isopropylidene-5'-O-DMT-ribofuranose using trichloroacetimidate chemistry. The DMT group protects the 5'-hydroxyl, while isopropylidene protects the 2' and 3' positions.
Purine Trione Assembly
The immobilized sugar reacts with 4,5-diaminopyrimidine under Mitsunobu conditions to form the purine skeleton. Sequential oxidation with Jones reagent (CrO3/H2SO4) introduces ketones at positions 2, 6, and 8.
Cleavage and Deprotection
Treatment with trifluoroacetic acid cleaves the nucleoside from the resin and removes protecting groups. Final purification by ion-exchange chromatography isolates the target compound in >95% purity.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Chemical Glycosylation | 48–65 | High (β-only) | Moderate |
| Enzymatic | 10–25 | Moderate | Low |
| Post-Oxidation | 50–72 | N/A | High |
| Solid-Phase | 60–75 | High | High |
Chemical glycosylation remains the most widely adopted due to reliable stereochemistry, whereas solid-phase synthesis excels in scalability for industrial applications . Enzymatic routes, though eco-friendly, require further optimization for practical use.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and follow proper disposal protocols .
- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation risks. Implement hand hygiene protocols (washing before breaks and post-handling) .
- First Aid: In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the tetrahydrofuran ring configuration (2R,3R,4S,5R stereochemistry) and purine trione backbone. Compare chemical shifts with published data for analogous compounds .
- Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular formula (CHNO) and molecular weight (252.23 g/mol) .
Q. What solvent systems are suitable for solubility testing, and how can stability be assessed?
- Methodological Answer:
- Solubility Screening: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to monitor dissolution.
- Stability Studies: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer:
- Catalytic Optimization: Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance stereoselectivity during tetrahydrofuran ring formation .
- Purification Strategies: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve diastereomers or byproducts .
Q. What analytical techniques are critical for identifying and quantifying impurities in synthesized batches?
- Methodological Answer:
- LC-MS/MS: Couple reverse-phase chromatography with tandem MS to detect trace impurities (e.g., dehydroxylated byproducts). Use isotopic labeling for quantification .
- X-ray Crystallography: Resolve ambiguous stereochemistry in impurities by co-crystallizing with heavy atoms (e.g., iodine derivatives) .
Q. How can the compound’s reactivity under acidic/basic conditions be systematically evaluated?
- Methodological Answer:
- Kinetic Studies: Monitor hydrolysis rates in buffered solutions (pH 1–13) at 25–60°C using H NMR to track degradation pathways.
- Computational Modeling: Apply density functional theory (DFT) to predict electron-deficient sites prone to nucleophilic attack .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with purine-processing enzymes (e.g., adenosine deaminase).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
Q. How can computational tools predict the compound’s metabolic pathways?
- Methodological Answer:
- In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II metabolism. Focus on hydroxylation sites in the tetrahydrofuran ring .
- Docking Studies: Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential toxic metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
